N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: is a complex organic compound that features a unique structure combining a brominated benzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a furan-2-carboxamide scaffold. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Attachment of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the furan-2-carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, column chromatography, or preparative HPLC to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- N-(6-iodobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGGOQBMSQVOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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